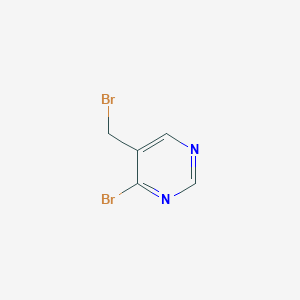

4-Bromo-5-(bromomethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

4-bromo-5-(bromomethyl)pyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |

InChI Key |

ZVXOYYQPCQZRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Br)CBr |

Origin of Product |

United States |

Initiation:the Process Begins with the Homolytic Cleavage of the Initiator E.g., Aibn or Benzoyl Peroxide or the Bromine Molecule Br₂ by Heat or Light to Generate Initial Radicals. in the Case of Using Nbs, a Small Amount of Hbr in the Reaction Mixture Can React with Nbs to Produce a Low Concentration of Br₂.libretexts.orgyoutube.comthe Br₂ Molecule then Undergoes Homolytic Cleavage to Form Two Bromine Radicals Br• .

Initiation Step: Br₂ + heat/light → 2 Br•

Propagation:this Stage Consists of a Two Step Cycle.

Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of the 4-bromopyrimidine. This is the rate-determining step and results in the formation of a resonance-stabilized 5-(pyrimidinyl)methyl radical and a molecule of hydrogen bromide (HBr). The stability of this radical is a key factor driving the selectivity of the reaction for the "benzylic-like" position on the pyrimidine (B1678525) ring. masterorganicchemistry.com

Step 2b: Bromine Abstraction: The newly formed 5-(pyrimidinyl)methyl radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, 4-bromo-5-(bromomethyl)pyrimidine, and a new bromine radical. This new bromine radical can then participate in another cycle of propagation.

Propagation Steps: R-CH₃ + Br• → R-CH₂• + HBr R-CH₂• + Br₂ → R-CH₂Br + Br• (where R = 4-bromopyrimidin-5-yl)

Termination:the Chain Reaction is Terminated when Two Radicals Combine to Form a Stable, Non Radical Species. This Can Occur in Several Ways, Such As the Combination of Two Bromine Radicals to Reform Br₂, or a Bromine Radical and a 5 Pyrimidinyl Methyl Radical Combining.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The C(sp³)-Br bond of the bromomethyl group at the 5-position of the pyrimidine (B1678525) ring is significantly more susceptible to nucleophilic attack than the C(sp²)-Br bond at the 4-position. This heightened reactivity is analogous to that of benzylic halides, where the adjacent π-system stabilizes the transition state of SN1 and SN2 reactions. This chemoselectivity enables the introduction of a wide array of functional groups at the 5-methyl position while preserving the bromine at the 4-position for subsequent transformations.

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic bromomethyl moiety readily reacts with a diverse set of nucleophiles. The substitution of the bromine atom can be achieved under relatively mild conditions, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines, both aliphatic and aromatic, can displace the bromide to form the corresponding 5-(aminomethyl)pyrimidine derivatives. These reactions typically proceed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrogen bromide generated. The resulting secondary or tertiary amines are valuable intermediates for the synthesis of biologically active compounds.

Thiols: Thiolates, generated from thiols and a suitable base, are potent nucleophiles that react efficiently with 4-Bromo-5-(bromomethyl)pyrimidine to yield 5-(thiomethyl)pyrimidine derivatives. These thioethers can be further manipulated, for instance, through oxidation to sulfoxides or sulfones, thereby expanding the molecular diversity accessible from the parent compound.

Alkoxides: Alkoxides and phenoxides serve as oxygen-based nucleophiles, reacting to form 5-(alkoxymethyl)- or 5-(aryloxymethyl)pyrimidines. These ether linkages are generally stable and are incorporated as key structural motifs in various pharmaceutical agents. The reactions are typically carried out by treating an alcohol or phenol (B47542) with a strong base like sodium hydride to generate the nucleophilic alkoxide, which then attacks the bromomethyl group.

| Nucleophile Type | Reagent Example | Product Class |

| Amine | Diethylamine | 5-(Diethylaminomethyl)-4-bromopyrimidine |

| Thiol | Sodium thiophenoxide | 4-Bromo-5-(phenylthiomethyl)pyrimidine |

| Alkoxide | Sodium methoxide | 4-Bromo-5-(methoxymethyl)pyrimidine |

Intramolecular Cyclization Reactions Involving Bromomethyl Moieties

The reactive nature of the bromomethyl group can be harnessed in intramolecular reactions to construct fused heterocyclic systems. If a nucleophilic center is present elsewhere in a molecule tethered to the pyrimidine, intramolecular cyclization can occur. For instance, a substituent introduced at the 4-position via a prior reaction could contain a hydroxyl, amino, or thiol group. Subsequent intramolecular SN2 reaction with the adjacent bromomethyl group would lead to the formation of a new ring fused to the pyrimidine core, providing access to complex polycyclic architectures. The success of such cyclizations is highly dependent on the length and flexibility of the tether connecting the nucleophile and the electrophilic center, which governs the thermodynamics and kinetics of ring formation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Following the functionalization of the bromomethyl group, the remaining bromo substituent at the 4-position of the pyrimidine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups onto the pyrimidine scaffold.

Suzuki-Miyaura Coupling Investigations for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. researchgate.netnih.gov In the context of 4-bromo-pyrimidine derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a broad substrate scope, especially with electron-deficient heterocyclic halides like bromopyrimidines.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenylpyrimidine derivative |

| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(Thiophen-2-yl)pyrimidine derivative |

| 3-Pyridylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 4-(Pyridin-3-yl)pyrimidine derivative |

Heck Reaction Studies with Alkenes and Alkynes

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.org This palladium-catalyzed process involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.gov For derivatives of this compound, the Heck reaction would enable the introduction of vinyl groups at the 4-position. The reaction typically requires a base, such as triethylamine, and is often carried out at elevated temperatures. The stereoselectivity of the Heck reaction usually favors the formation of the E-isomer of the resulting alkene. organic-chemistry.org While less common than couplings with alkenes, reactions with alkynes can also be achieved, leading to the formation of internal alkynes.

Stille Coupling Applications for C-C Bond Formation

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organohalide with an organotin reagent, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. libretexts.orgorganic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The 4-bromo position of the pyrimidine core can be coupled with various organostannanes, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes, to create diverse substituted pyrimidines. Despite its versatility, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling Methodologies for Alkynyl Pyrimidines

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net For halogenated pyrimidines, the Sonogashira coupling provides a direct route to alkynyl pyrimidines, which are valuable intermediates in the synthesis of more complex heterocyclic systems and molecules with potential applications in materials science and medicinal chemistry.

The reactivity of the C-Br bond at the 4-position of the pyrimidine ring makes it a suitable substrate for Sonogashira coupling. Research on related bromopyrimidine systems demonstrates the feasibility of this transformation. For instance, the coupling of 5-bromopyrimidine (B23866) derivatives with various terminal alkynes proceeds under standard Sonogashira conditions to yield the corresponding 5-alkynylpyrimidines. libretexts.org Similarly, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne using a PdCl₂(PPh₃)₂/CuI catalytic system in triethylamine and toluene. nih.gov

A general protocol for the synthesis of 4,5-disubstituted pyrimidines has been developed utilizing a one-pot, multi-step reaction involving the Sonogashira coupling of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) with terminal alkynes and amines, catalyzed by Pd-Cu systems. nih.gov Although this example involves iodo and chloro substituents, the underlying principle of palladium-catalyzed alkynylation is directly applicable to bromo-pyrimidines. The reaction between 5-bromo-3,4-dihydropyrimidinyl-4-benzenes and phenylacetylene has been attempted, leading to the formation of the corresponding alkynylated product, albeit in low yield due to competing oxidation of the dihydropyrimidine (B8664642) ring. libretexts.org

Table 1: Examples of Sonogashira Coupling with Halogenated Heterocycles

| Substrate | Alkyne | Catalyst System | Product | Yield | Reference |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-3,6-diphenyl-6H-1,2-oxazine | 85% | nih.gov |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-((Trimethylsilyl)ethynyl)-3,6-diphenyl-6H-1,2-oxazine | 81% | nih.gov |

| 4,5-Dibromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine | 65% | nih.gov |

| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI | 4-(Phenylethynyl)-5-iodo-6-methyl-2-(methylthio)pyrimidine | ~70-80% (implied) | nih.gov |

| 5-Bromo-3,4-dihydropyrimidinyl-4-benzene | Phenylacetylene | Not specified | 5-(Phenylethynyl)-4-phenylpyrimidine | 15% | libretexts.org |

These findings collectively suggest that the C4-bromo substituent of this compound is amenable to Sonogashira coupling, offering a reliable method for the introduction of alkynyl moieties at this position. The high reactivity of the bromomethyl group would likely require careful selection of reaction conditions or the use of a protecting group strategy to avoid undesired side reactions.

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. nih.govmasterorganicchemistry.com This reaction is of paramount importance for constructing C-N bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds. acs.org For halogenated pyrimidines, this methodology provides a direct and versatile approach to substituted aminopyrimidines.

The C-Br bond at the 4-position of this compound is a prime site for Buchwald-Hartwig amination. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. nih.govmasterorganicchemistry.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as RuPhos and BrettPhos often providing excellent results for challenging substrates like heteroaryl halides. pharmaguideline.comtcd.ie

The application of Buchwald-Hartwig amination to bromopyridines is well-documented, providing a strong precedent for its use with bromopyrimidines. rsc.org For instance, the coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines has been achieved using specific Pd-precatalysts. pharmaguideline.com Challenges can arise from the potential for the nitrogen atoms in the pyrimidine ring to coordinate with the palladium catalyst, potentially hindering the catalytic cycle. pharmaguideline.com However, the development of specialized ligand systems has largely overcome these issues. tcd.iebldpharm.com

A novel and efficient palladium-catalyzed method for the synthesis of pyrido[2,3-d]pyrimidines has been developed, which proceeds via a cascade reaction involving an intramolecular Buchwald-Hartwig cross-coupling. researchgate.net This demonstrates the utility of this reaction in constructing fused heterocyclic systems from aminopyrimidine precursors.

Table 2: Conditions for Buchwald-Hartwig Amination of Heterocyclic Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Reference |

| 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos-precatalyst | LiHMDS | Toluene | pharmaguideline.com |

| 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos-precatalyst | LiHMDS | Toluene | pharmaguideline.com |

| Bromoimidazoles/Bromopyrazoles | Various Amines | tBuBrettPhos-Pd-precatalyst | Not specified | Not specified | tcd.ie |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / XPhos | t-BuONa | Not specified | rsc.org |

| Aryl Halides | Secondary Amines | Pd PEPPSI catalyst | Not specified | Mechanochemical | nih.gov |

Given the extensive research in this area, it is highly probable that this compound can be successfully coupled with a wide variety of amines at the C4-position using established Buchwald-Hartwig protocols. The reactivity of the bromomethyl group would again be a consideration, potentially leading to N-alkylation of the incoming amine nucleophile. This could be addressed by using a large excess of the amine or by performing the reaction at lower temperatures.

Oxidation and Reduction Transformations of Halogenated Pyrimidines

The halogenated pyrimidine core can undergo both oxidation and reduction reactions, leading to a variety of functionalized products. These transformations can target the pyrimidine ring itself or the substituents attached to it.

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, the introduction of N-oxides can activate the ring towards other transformations. bhu.ac.in The oxidation of 2,4-disubstituted pyrimidines with organic peracids like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of pyrimidine N-oxides. clockss.org In some cases, oxidation with hydrogen peroxide in glacial acetic acid can lead to oxidative degradation and ring contraction, forming imidazole (B134444) derivatives. clockss.org Pyrimidine nucleosides are readily oxidized by osmium tetroxide, leading to the formation of dihydroxy-pyrimidone derivatives. capes.gov.br The bromine atom itself is generally stable to oxidation under these conditions, though enzymatic systems like cytochrome P-450 have been shown to oxidize organic halogen compounds, with iodo- and bromo-arenes being potential substrates. nih.gov The bromomethyl group, being an activated alkyl halide, could potentially be oxidized to an aldehyde (formyl) group under controlled conditions, for instance using reagents like N-methylmorpholine N-oxide (NMO) or dimethyl sulfoxide (B87167) (DMSO) in Swern or Moffatt-type oxidations, although this is speculative without direct experimental evidence for this specific substrate.

Reduction: The reduction of halogenated pyrimidines can proceed via several pathways. Catalytic hydrogenation is a common method for the reduction of both the pyrimidine ring and the removal of halogen substituents. The reduction of the heteroaromatic ring is often achieved using heterogeneous catalysts like platinum on carbon (Pt/C), Raney nickel, or rhodium catalysts. rsc.org The complete reduction of the pyrimidine ring leads to tetrahydropyrimidine (B8763341) derivatives.

The carbon-bromine bond on the pyrimidine ring can be reductively cleaved (hydrodehalogenation). Catalytic reduction systems, such as NiCl₂-2,2′-bipyridyl-Zn, have been shown to cause the reductive elimination of bromine from bromo-substituted aromatic systems. researchgate.net The catalytic reduction of 5-bromo-5-alkylbarbituric acids, which are pyrimidine derivatives, has also been studied. rsc.org The bromomethyl group is also susceptible to reduction. It can be reduced to a methyl group using various reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst or through catalytic hydrogenation.

Table 3: General Oxidation and Reduction Reactions on Pyrimidine and Related Systems

| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Reference |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | 2,4-Disubstituted Pyrimidines | Pyrimidine N-Oxides | clockss.org |

| Ring Oxidation | Osmium Tetroxide | Pyrimidine Nucleosides | Dihydroxy-pyrimidones | capes.gov.br |

| Catalytic Hydrogenation | Pt/C, Raney-Ni, Rh/C | Pyridines, Quinolines | Piperidines, Tetrahydroquinolines | rsc.org |

| Reductive Dehalogenation | NiCl₂-2,2′-bipyridyl-Zn | Bromoacenaphthenes | Acenaphthenes | researchgate.net |

| Catalytic Reduction | Not specified | 5-Bromo-5-alkylbarbituric acids | 5-Alkylbarbituric acids | rsc.org |

Carbon-Carbon Bond Cleavage Reactions in Pyrimidine Systems

While carbon-carbon bonds are generally stable, C-C bond cleavage reactions can occur in pyrimidine systems under specific conditions, often leading to interesting molecular rearrangements and the formation of new heterocyclic structures. These reactions are typically driven by factors such as ring strain, the formation of a stable aromatic system, or chelation assistance. capes.gov.br

A notable example involves a derivative closely related to the title compound, 5-bromo-6-bromomethyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. When this compound is reacted with the sodium salt of 2-nitropropane, a mixture of the 6-formyl derivative and a C-C bond cleavage product, 5-bromo-1,3-dimethyluracil, is obtained. nih.gov Using a large excess of the nucleophile leads exclusively to the C-C bond cleavage product, where the bromomethyl group is effectively removed. nih.gov This suggests that the C5-C(bromomethyl) bond in such systems can be susceptible to cleavage under nucleophilic conditions.

In other instances, the pyrimidine ring itself can be cleaved and re-closed to form different heterocyclic systems. For example, pyrimidine and its 4-methyl derivative react with malononitrile (B47326) to yield substituted pyridines, indicating a cleavage of the pyrimidine ring followed by recyclization. capes.gov.br This type of ring transformation highlights the dynamic nature of the pyrimidine scaffold under the influence of potent nucleophiles.

Electrophilic Aromatic Substitution and Alkylation Reactions on the Pyrimidine Ring

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic makes electrophilic aromatic substitution (SEAr) significantly more difficult than for benzene (B151609) or even pyridine (B92270). bhu.ac.inacs.org When such reactions do occur, they are highly regioselective, with the electrophile attacking the C5-position, which is the least electron-deficient carbon atom in the ring. acs.orgresearchgate.net

For simple, unactivated pyrimidines, forcing conditions are typically required for electrophilic substitution. For example, the bromination of pyrimidine hydrochloride requires heating with bromine in nitrobenzene (B124822) at high temperatures to produce 5-bromopyrimidine. google.com The reactivity of the pyrimidine ring towards electrophiles can be enhanced by the presence of electron-donating groups (activating groups) such as amino or hydroxyl groups. researchgate.netresearchgate.net With two or three such activating groups, even weaker electrophiles can be introduced at the C5 position. researchgate.net Halogenation of pyrazolo[1,5-a]pyrimidines, which contain a fused pyrimidine ring, occurs selectively at the C3 position of the pyrazole (B372694) ring, but oxidative halogenation can introduce a halogen onto the pyrimidine ring under specific conditions. nih.govrsc.org

Alkylation Reactions: Friedel-Crafts alkylation and acylation, which are classic SEAr reactions, are generally not successful with highly deactivated rings like pyrimidine. libretexts.orgmasterorganicchemistry.com The Lewis acid catalyst required for these reactions (e.g., AlCl₃) tends to coordinate strongly with the nitrogen lone pairs, further deactivating the ring and preventing the reaction. libretexts.org

However, alkylation can be achieved through other mechanisms. The direct alkylation of pyrimidinones (B12756618) can lead to a mixture of N- and O-alkylated products. acs.org Chemoselective O-alkylation has been achieved using specific heterocyclic alkylating agents like 4-(iodomethyl)pyrimidines. acs.orgnih.gov An innovative acid-catalyzed electrophilic alkylation of phenols with 5-bromopyrimidine has been reported, where the pyrimidine acts as the electrophile in an SNAr-type mechanism followed by rearomatization, rather than a classical SEAr on the pyrimidine ring itself. libretexts.org

In the context of this compound, direct electrophilic substitution on the ring is expected to be extremely difficult due to the deactivating effect of the C4-bromo substituent. Any potential electrophilic attack would be directed to the C5 position, which is already substituted. Therefore, functionalization via electrophilic substitution on the pyrimidine ring of this specific compound is not a synthetically viable pathway. The primary sites of reactivity remain the C4-bromo and C5-bromomethyl positions for nucleophilic substitution and cross-coupling reactions.

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Versatile Building Block for Diverse Heterocyclic Architectures

The inherent reactivity of the C-Br bonds in 4-Bromo-5-(bromomethyl)pyrimidine makes it an exceptional building block for the synthesis of a wide variety of heterocyclic compounds. The bromo group on the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the bromomethyl group readily undergoes nucleophilic substitution. This differential reactivity allows for a stepwise and controlled introduction of various functional groups, leading to the assembly of diverse heterocyclic frameworks.

The pyrimidine ring itself can be a platform for further annulation reactions, leading to the formation of fused bicyclic and polycyclic systems. nih.gov The ability to selectively functionalize the 4- and 5-positions of the pyrimidine ring with different substituents opens up a vast chemical space for the creation of novel heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Pyrimidine Derivatives and Fused Systems

The difunctional nature of this compound is particularly advantageous in the synthesis of complex pyrimidine derivatives and fused heterocyclic systems, which are prevalent in many biologically active compounds.

Pyrido[2,3-d]pyrimidines and pyrazolo[4,3-d]pyrimidines are two classes of fused heterocycles that have garnered significant attention due to their diverse pharmacological properties, including anticancer and anti-inflammatory activities. nih.govnih.govnih.gov The synthesis of these fused systems often involves the condensation of a functionalized pyrimidine with a suitable reaction partner.

While direct examples of using this compound for the synthesis of these specific fused systems are not extensively documented in readily available literature, its structure suggests its potential as a key intermediate. For instance, the bromomethyl group could be converted to an amino or a carbonyl group, which could then participate in a cyclization reaction with a suitable three-carbon unit to form the pyridine (B92270) ring of a pyrido[2,3-d]pyrimidine. nih.govresearchgate.net Similarly, the two reactive centers could be exploited to construct the pyrazole (B372694) ring fused to the pyrimidine core, leading to pyrazolo[4,3-d]pyrimidines. nih.govrsc.orgsemanticscholar.org

Table 1: Synthetic Strategies for Fused Pyrimidine Systems

| Fused System | General Synthetic Approach | Potential Role of this compound |

| Pyrido[2,3-d]pyrimidines | Condensation of 6-aminopyrimidines with α,β-unsaturated carbonyl compounds or their equivalents. nih.govresearchgate.net | Precursor to a 5,6-disubstituted pyrimidine that can undergo annulation. |

| Pyrazolo[4,3-d]pyrimidines | Cyclization of a 4,5-disubstituted pyrimidine containing appropriate functional groups. nih.govrsc.org | The two bromo-substituents could be sequentially replaced to introduce functionalities necessary for pyrazole ring formation. |

The creation of libraries of structurally diverse compounds is a cornerstone of modern drug discovery. The differential reactivity of the two bromine atoms in this compound makes it an excellent scaffold for the synthesis of substituted pyrimidine libraries. nih.govnih.gov

One can envision a strategy where the more reactive bromomethyl group is first substituted with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a first point of diversity. Subsequently, the less reactive bromo group on the pyrimidine ring can be modified through reactions like Suzuki or Stille cross-coupling to introduce a second point of diversity. This combinatorial approach allows for the rapid generation of a large number of unique pyrimidine derivatives for biological screening. nih.gov

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug design to overcome drug resistance and improve therapeutic efficacy. nih.govmdpi.com The pyrimidine nucleus is a common component of such hybrids. nih.govresearchgate.net this compound, with its two distinct reactive handles, is an ideal building block for the assembly of these complex architectures.

For example, one of the bromine atoms could be used to attach the pyrimidine core to one pharmacophore, while the other bromine atom serves as a linking point to a second pharmacophore. This modular approach allows for the systematic variation of the different components of the hybrid molecule to optimize its biological activity. mdpi.com

Utility in Radiopharmaceutical Precursor Synthesis (e.g., for PET tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers. The development of novel PET tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurological disorders. Pyrimidine derivatives have emerged as important scaffolds in the design of PET tracers.

The synthesis of PET tracers involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423), into a biologically active molecule. The reactive nature of this compound makes it a potential precursor for the synthesis of such radiolabeled compounds. The bromine atoms can be displaced by a fluorine-18 labeled nucleophile in the final step of the synthesis, a common strategy in the preparation of PET tracers. While specific examples utilizing this compound are not prevalent, the general utility of functionalized pyrimidines in this field is well-established.

Contribution to the Total Synthesis of Natural Product Analogs and Related Complex Molecules

Natural products and their analogs are a rich source of inspiration for the development of new drugs. Pyrimidine is a key structural motif in many natural products, and the synthesis of their analogs is an active area of research. lifechemicals.comresearchgate.net Functionalized pyrimidines like this compound can serve as crucial building blocks in the total synthesis of these complex molecules.

The ability to introduce various substituents at specific positions of the pyrimidine ring allows for the synthesis of a wide range of natural product analogs with modified properties. While the direct application of this compound in the total synthesis of a specific natural product analog is not widely reported, its potential as a versatile intermediate in this field is evident from its chemical reactivity.

Computational and Theoretical Investigations of 4 Bromo 5 Bromomethyl Pyrimidine

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT methods are used to determine molecular properties by calculating the electron density of a system.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with flexible groups, such as the bromomethyl group in 4-Bromo-5-(bromomethyl)pyrimidine, conformational analysis is crucial. This involves exploring different rotational orientations (conformers) of the flexible group to identify the global energy minimum.

While specific data for this compound is not present in the searched literature, a hypothetical table of optimized geometric parameters for a related pyrimidine (B1678525) derivative, as would be obtained from a DFT calculation, is presented below for illustrative purposes.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Pyrimidine. (Note: This data is representative and not from a specific study on this compound)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | N1-C6 | 1.33 Å |

| Bond Length | C6-C5 | 1.40 Å |

| Bond Length | C5-C4 | 1.39 Å |

| Bond Length | C4-N3 | 1.33 Å |

| Bond Length | N3-C2 | 1.34 Å |

| Bond Angle | N1-C2-N3 | 128.5° |

| Bond Angle | C2-N3-C4 | 115.5° |

| Bond Angle | N3-C4-C5 | 122.0° |

| Bond Angle | C4-C5-C6 | 117.0° |

| Bond Angle | C5-C6-N1 | 122.0° |

Analysis of Electronic Properties, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

DFT calculations provide valuable information about the electronic properties of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals, collectively known as Frontier Molecular Orbitals (FMOs), are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for a Pyrimidine Derivative. (Note: This data is representative and not from a specific study on this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, making them sites for electrophilic attack. The area around the hydrogen atoms and the bromomethyl group would likely exhibit positive potential.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Validation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the validation of proposed mechanisms and the prediction of the most favorable reaction route. For a molecule like this compound, which can undergo various nucleophilic substitution reactions at the bromomethyl position, quantum chemical calculations could be used to compare the activation barriers for different nucleophiles, thus predicting reaction outcomes.

Prediction of Spectroscopic Parameters for Structural Correlation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, DFT calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). Discrepancies between calculated and experimental spectra can provide insights into intermolecular interactions or solvent effects. For this compound, predicting its 1H and 13C NMR spectra could aid in its unambiguous identification.

Table 3: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Pyrimidine Derivative. (Note: This data is representative and not from a specific study on this compound)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 158.2 | 157.9 |

| C4 | 160.5 | 160.1 |

| C5 | 110.8 | 111.2 |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including 4-Bromo-5-(bromomethyl)pyrimidine and its derivatives. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum of a related compound, 4-(Bromomethyl)pyrimidine hydrobromide, the protons of the pyrimidine (B1678525) ring are expected to appear in the aromatic region, typically between δ 8.5 and 9.0 ppm. bldpharm.com For this compound, the chemical shifts of the pyrimidine protons would be influenced by the presence of the two bromine substituents. The singlet for the bromomethyl protons (-CH₂Br) would likely be observed further downfield due to the electron-withdrawing nature of the adjacent bromine atom.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring and the bromomethyl group would exhibit characteristic chemical shifts. For the parent pyrimidine, the carbon atoms resonate at distinct positions, and these would be significantly shifted in this compound due to the deshielding effects of the bromine atoms.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including the determination of chemical shifts and coupling constants, allows for the unambiguous confirmation of the synthesized structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 9.1 - 9.3 | 158 - 160 |

| Pyrimidine H-6 | 8.8 - 9.0 | 155 - 157 |

| -CH₂Br | 4.5 - 4.8 | 30 - 35 |

| Pyrimidine C-4 | - | 145 - 148 |

| Pyrimidine C-5 | - | 120 - 123 |

Note: The data in this table is predicted based on known values for similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₅H₄Br₂N₂, the presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum of this compound would appear as a characteristic isotopic cluster. The M, M+2, and M+4 peaks would be observed with relative intensities corresponding to the statistical distribution of the bromine isotopes.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Predicted Relative Intensity |

| [M]⁺ (C₅H₄⁷⁹Br₂N₂) | 250 | ~50% |

| [M+2]⁺ (C₅H₄⁷⁹Br⁸¹BrN₂) | 252 | ~100% |

| [M+4]⁺ (C₅H₄⁸¹Br₂N₂) | 254 | ~50% |

| [M-Br]⁺ | 171/173 | Variable |

| [M-CH₂Br]⁺ | 171/173 | Variable |

Note: The data in this table is predicted based on the isotopic distribution of bromine and common fragmentation patterns. Actual experimental values may vary.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. In the synthesis of this compound, HPLC can be used to separate the desired product from starting materials, by-products, and other impurities.

A typical HPLC method for a compound like this compound would utilize a reverse-phase C18 column. bldpharm.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The use of a diode-array detector (DAD) would allow for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment. The retention time of the compound under specific chromatographic conditions serves as a key identifier. For purity analysis, the area percentage of the main peak is calculated, with a purity of greater than 98% often being the target for research-grade materials. bldpharm.com

Table 3: Illustrative HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 8 - 12 minutes |

Note: This is an illustrative method and would require optimization for specific instrumentation and sample matrices.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's stereochemistry and conformation.

For this compound, obtaining suitable single crystals would be a prerequisite for X-ray diffraction analysis. The resulting crystal structure would reveal the precise spatial arrangement of the pyrimidine ring and the two bromine-containing substituents. Furthermore, the analysis of the crystal packing would provide valuable insights into the nature and geometry of intermolecular interactions, such as halogen bonding, π-π stacking, and other non-covalent forces that govern the solid-state architecture. This information is crucial for understanding the physical properties of the compound and can inform the design of related molecules with specific solid-state characteristics. To date, no public X-ray crystal structure for this compound has been reported.

Q & A

Q. What are the optimal synthetic methodologies for preparing 4-Bromo-5-(bromomethyl)pyrimidine, and how do reaction conditions influence yield?

this compound can be synthesized via bromination of pyrimidine precursors. A common approach involves using brominating agents like -bromosuccinimide (NBS) in the presence of catalysts (e.g., FeBr₃) to achieve regioselective bromination . For example:

- Step 1 : Start with a pyrimidine derivative (e.g., 5-methylpyrimidine).

- Step 2 : Brominate at the 4-position using Br₂ or NBS under anhydrous conditions.

- Step 3 : Introduce a bromomethyl group at the 5-position via radical bromination or photochemical methods .

Q. Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (for controlled reactivity) | Higher temps risk over-bromination |

| Solvent | DCM or CCl₄ (non-polar) | Polar solvents reduce selectivity |

| Catalyst Loading | 5–10 mol% FeBr₃ | Excess catalyst leads to side reactions |

Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane:EtOAc gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substitution patterns. The bromine isotope effect () splits peaks for Br-containing groups, aiding structural confirmation .

- X-ray Crystallography : Resolves bond lengths and angles. For example, in analogous bromopyrimidines, Br–C bond lengths average 1.89–1.92 Å, and planarity of the pyrimidine ring (r.m.s. deviation < 0.1 Å) confirms stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected for : ~267.88 g/mol).

Q. How do electronic and steric effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atoms act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Electronic Effects : The electron-withdrawing nature of Br increases electrophilicity at the 4- and 5-positions, enhancing reactivity with Pd catalysts .

- Steric Effects : The bromomethyl group at the 5-position may hinder coupling at the 4-position. Use bulky ligands (e.g., XPhos) to mitigate steric crowding .

Case Study : In Pd-catalyzed couplings, this compound reacts preferentially at the 4-position with arylboronic acids (yield: 70–85%), while the 5-bromomethyl group remains intact for further functionalization .

Q. What computational methods are suitable for predicting the stability and regioselectivity of brominated pyrimidines?

- Density Functional Theory (DFT) : Calculate Gibbs free energy to compare stability of bromination intermediates. For example, bromination at the 4-position is favored by ~5 kcal/mol over the 2-position in pyrimidines .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents. Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. How can contradictions in reaction yield data be resolved when scaling up this compound synthesis?

Discrepancies often arise from:

- Heat Transfer Issues : Exothermic bromination reactions require precise temperature control. Use jacketed reactors with automated cooling for large-scale runs .

- Oxygen Sensitivity : Radical bromination steps are air-sensitive. Implement inert gas purging (N₂/Ar) .

Q. Troubleshooting Workflow :

Small-Scale Replication : Confirm reproducibility in ≤1 g batches.

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Post-Reaction Analysis : Identify byproducts (e.g., di-brominated species) via LC-MS .

Q. What strategies mitigate decomposition of this compound during storage?

- Storage Conditions : Keep at 2–8°C in amber vials under anhydrous conditions (moisture accelerates hydrolysis) .

- Stabilizers : Add 1–2 wt% molecular sieves (3Å) to absorb residual water.

- Decomposition Pathways : Hydrolysis of the bromomethyl group forms 5-hydroxymethyl derivatives. Monitor purity via HPLC (retention time shift: 12.3 → 9.8 min) .

Q. How does the presence of bromine substituents affect the biological activity of pyrimidine derivatives?

Bromine enhances lipophilicity, improving membrane permeability. In medicinal chemistry:

- Case Study : Brominated pyrimidines inhibit kinase enzymes (IC₅₀: 0.5–2 µM) by forming halogen bonds with catalytic lysine residues .

- Toxicity Screening : Assess metabolic stability in liver microsomes. Bromine reduces CYP450-mediated oxidation compared to chloro analogs .

Q. What advanced techniques are used to study the environmental impact of brominated pyrimidines?

- Microspectroscopic Imaging : Analyze adsorption on indoor surfaces (e.g., glass, polymers) to assess environmental persistence .

- Oxidative Degradation : Use ozone or UV/H₂O₂ to break down brominated compounds. Monitor Br⁻ release via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.